molecular formula C7H8BrN B1274160 3-Bromo-5-methylaniline CAS No. 74586-53-1

3-Bromo-5-methylaniline

Cat. No. B1274160
Key on ui cas rn: 74586-53-1
M. Wt: 186.05 g/mol
InChI Key: YIZRPAWCIFTHNA-UHFFFAOYSA-N
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Patent
US09376418B2

Procedure details

In 2 L flask outfitted with condenser and stir bar was added 1-bromo-3-methyl-5-nitrobenzene (50.0 g, 231 mmol), ethanol (967 mL), and saturated aqueous NH4Cl (141 mL). The system was evacuated and flushed with N2(g) and then iron (38.8 g, 694 mmol) was added before heating the reaction to reflux for 2 days. The reaction was cooled to room temperature and CELITE (15 g) was added to the flask. This was then filtered through CELITE, washing the cake with ethanol (500 mL) and ethyl acetate (500 mL). The filtrate was concentrated and the solvent was removed. The residue was diluted with ethyl acetate (500 mL) and water (500 mL). After cutting the layers, the organic was washed with saturated aqueous NaHCO3 (400 mL) and then brine (400 mL), before drying over sodium sulfate and concentrating. MTBE (˜500 mL) was added to the resultant residue and HCl in dioxane (4 M, 57.9 mL, 231 mmol) was added dropwise at RT over 30 min. The resultant precipitate was collected by filtration. This creme colored solid was placed in a beaker and was dissolved in ethyl acetate and partitioned with saturated aqueous NaHCO3 and then 10% NH4OH (aq). The organic was cut and dried over sodium sulfate before concentrating to dryness. 3-Bromo-5-methylaniline was isolated as a brown oil. MS APCI calc'd for C7H9BrN [M+H]+ 186. found 186/188.
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
141 mL
Type
reactant
Reaction Step One
Quantity
967 mL
Type
solvent
Reaction Step One
Name
Quantity
38.8 g
Type
catalyst
Reaction Step Two
[Compound]
Name
resultant residue
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
57.9 mL
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([N+:8]([O-])=O)[CH:5]=[C:4]([CH3:11])[CH:3]=1.[NH4+].[Cl-].Cl.O1CCOCC1>[Fe].CC(OC)(C)C.C(O)C>[Br:1][C:2]1[CH:7]=[C:6]([CH:5]=[C:4]([CH3:11])[CH:3]=1)[NH2:8] |f:1.2|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
BrC1=CC(=CC(=C1)[N+](=O)[O-])C
Name
Quantity
141 mL
Type
reactant
Smiles
[NH4+].[Cl-]
Name
Quantity
967 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
38.8 g
Type
catalyst
Smiles
[Fe]
Step Three
Name
resultant residue
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
57.9 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
500 mL
Type
solvent
Smiles
CC(C)(C)OC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir bar
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In 2 L flask outfitted with condenser
CUSTOM
Type
CUSTOM
Details
The system was evacuated
CUSTOM
Type
CUSTOM
Details
flushed with N2(g)
TEMPERATURE
Type
TEMPERATURE
Details
before heating
CUSTOM
Type
CUSTOM
Details
the reaction
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 days
Duration
2 d
ADDITION
Type
ADDITION
Details
CELITE (15 g) was added to the flask
FILTRATION
Type
FILTRATION
Details
This was then filtered through CELITE
WASH
Type
WASH
Details
washing the cake with ethanol (500 mL) and ethyl acetate (500 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the solvent was removed
ADDITION
Type
ADDITION
Details
The residue was diluted with ethyl acetate (500 mL) and water (500 mL)
WASH
Type
WASH
Details
the organic was washed with saturated aqueous NaHCO3 (400 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine (400 mL), before drying over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrating
ADDITION
Type
ADDITION
Details
was added dropwise at RT over 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The resultant precipitate was collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in ethyl acetate
CUSTOM
Type
CUSTOM
Details
partitioned with saturated aqueous NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
before concentrating to dryness

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(N)C=C(C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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